magnesium;5-fluoro-2H-pyridin-2-ide;bromide

Description

Significance of Organomagnesium Reagents in Contemporary Organic Synthesis

Organomagnesium reagents, famously known as Grignard reagents, are among the most powerful and versatile tools in synthetic organic chemistry. Discovered by Victor Grignard in 1900, these compounds, with the general formula RMgX, are prized for their ability to form new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. Their significance stems from the polarity of the carbon-magnesium bond, which renders the carbon atom highly nucleophilic and basic, effectively behaving as a carbanion.

This reactivity allows Grignard reagents to participate in a wide array of chemical reactions. One of their most important applications is the addition to carbonyl groups in aldehydes, ketones, and esters. researchgate.net This reaction pathway provides a reliable and high-yielding method for the synthesis of primary, secondary, and tertiary alcohols, respectively. The versatility of this transformation is a key reason why Grignard reagents have remained indispensable in both academic and industrial laboratories for over a century.

Beyond carbonyl addition, organomagnesium compounds are employed in nucleophilic substitution, transmetalation to generate other organometallic reagents, and metal-halogen exchange reactions. researchgate.netharvard.edu The latter has become a particularly valuable method for preparing highly functionalized Grignard reagents that are otherwise inaccessible through the classical method of reacting an organic halide with magnesium metal. harvard.edu

| Carbonyl Substrate | Grignard Reagent (RMgX) | Intermediate Product | Final Alcohol Product | Alcohol Class |

| Formaldehyde (CH₂O) | RMgX | R-CH₂-OMgX | R-CH₂-OH | Primary |

| Aldehyde (R'-CHO) | RMgX | R-CH(R')-OMgX | R-CH(R')-OH | Secondary |

| Ketone (R'-CO-R'') | RMgX | R-C(R')(R'')-OMgX | R-C(R')(R'')-OH | Tertiary |

| Ester (R'-COOR'') | 2 equiv. RMgX | R-C(R')(R)-OMgX | R-C(R')(R)-OH | Tertiary |

Data sourced from established principles of Grignard reactivity. researchgate.net

Overview of Pyridyl Organometallics within Synthetic Methodology Development

The pyridine (B92270) ring is a ubiquitous structural motif found in a vast number of pharmaceuticals, agrochemicals, and functional materials. Consequently, methods to synthesize substituted pyridines are of paramount importance. Pyridyl organometallics, particularly pyridyl Grignard reagents, serve as powerful intermediates for achieving this goal. By converting a typically electrophilic pyridine ring (via a halopyridine precursor) into a potent nucleophile, chemists can readily introduce the pyridyl moiety into a wide range of molecular frameworks. researchgate.netresearchgate.net

The generation of pyridylmagnesium halides is most effectively accomplished through a halogen-magnesium exchange reaction, often using reagents like isopropylmagnesium chloride (iPrMgCl), sometimes in the presence of lithium chloride (LiCl) to enhance reactivity. researchgate.netharvard.eduresearchgate.net This method avoids the often difficult direct insertion of magnesium into the C-X bond of halopyridines and tolerates a wider variety of functional groups on the pyridine ring. Once formed, these reagents can be trapped with various electrophiles or used in transition-metal-catalyzed cross-coupling reactions to build complex molecular architectures. researchgate.netresearchgate.net

Unique Academic Research Opportunities Presented by Fluorinated Pyridyl Systems

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The high electronegativity, small size, and strength of the carbon-fluorine bond can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets. When applied to the pyridine scaffold, fluorination opens up a rich area for academic and industrial research.

Fluorinated pyridines are valuable building blocks for new drugs and advanced materials. nih.gov However, the synthesis of specifically substituted fluoropyridines presents significant challenges, particularly concerning regioselectivity. nih.gov This challenge creates opportunities for the development of novel synthetic methodologies. Research focuses on direct C-H fluorination, nucleophilic aromatic substitution (SNAr) on activated fluoropyridines, and the use of pre-fluorinated building blocks. nih.govnih.gov The unique electronic properties of fluoropyridines also make them interesting candidates for new ligands in catalysis and as components in materials with enhanced thermal and oxidative stability. nih.govrsc.org

Scope and Research Focus on 5-Fluoro-2H-pyridin-2-ide Magnesium Bromide Analogues in Catalysis and Transformations

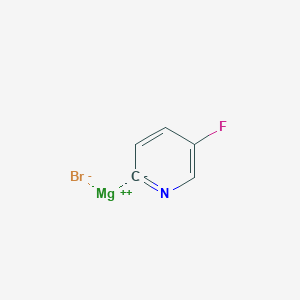

The compound magnesium;5-fluoro-2H-pyridin-2-ide;bromide (5-fluoro-2-pyridylmagnesium bromide) is a highly specialized reagent that combines the features of a Grignard reagent, a pyridyl organometallic, and a fluorinated aromatic system. Its research focus lies in its application as a synthetic intermediate for the precise introduction of the 5-fluoro-2-pyridyl group, a valuable fragment in medicinal chemistry.

The synthesis of this reagent is best achieved via a halogen-magnesium exchange reaction. Starting from a precursor like 2-bromo-5-fluoropyridine (B41290) or 2-iodo-5-fluoropyridine, treatment with a Grignard reagent such as isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) at low temperatures would selectively swap the halogen at the 2-position for a magnesium bromide group. researchgate.netresearchgate.net This approach is analogous to the successful synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine. researchgate.net The fluorine atom is inert to these exchange conditions, allowing for the clean formation of the desired organometallic.

Once formed, 5-fluoro-2-pyridylmagnesium bromide is expected to behave as a potent nucleophile, reacting with a wide variety of electrophiles to create new functionalized pyridines. These transformations are crucial for building molecular complexity. Furthermore, this Grignard reagent can serve as a precursor in transition-metal-catalyzed cross-coupling reactions. Through transmetalation with zinc or boron compounds, it can participate in Negishi or Suzuki couplings, respectively, to form C-C bonds with aryl or vinyl halides, offering a convergent route to complex biaryl structures. researchgate.netnih.gov

The table below outlines some of the expected, synthetically valuable transformations of 5-fluoro-2-pyridylmagnesium bromide based on the well-established reactivity of analogous pyridyl Grignard reagents. researchgate.net

| Electrophile | Reagent Structure | Expected Product | Product Structure |

| Benzaldehyde | C₆H₅CHO | (5-Fluoropyridin-2-yl)(phenyl)methanol | |

| Acetone | (CH₃)₂CO | 2-(5-Fluoropyridin-2-yl)propan-2-ol | |

| Benzonitrile | C₆H₅CN | (5-Fluoropyridin-2-yl)(phenyl)methanone | |

| Iodine | I₂ | 5-Fluoro-2-iodopyridine | |

| Benzoyl Chloride | C₆H₅COCl | (5-Fluoropyridin-2-yl)(phenyl)methanone | |

| Sulfuryl Fluoride (B91410) | SO₂F₂ | 5-Fluoropyridine-2-sulfonyl fluoride |

Product formations are predicted based on analogous reactions reported in the literature. researchgate.netrsc.org

The development and application of reagents like 5-fluoro-2-pyridylmagnesium bromide and its analogues are central to advancing modern synthetic chemistry, enabling the efficient construction of novel fluorinated heterocyclic compounds for a wide range of scientific applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;5-fluoro-2H-pyridin-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN.BrH.Mg/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEFWVUNDQTXLL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=[C-]1)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 5 Fluoro 2h Pyridin 2 Ide Magnesium Bromide Analogues

Direct Magnesium Insertion into Halogenated Fluoropyridines

The direct reaction of metallic magnesium with halogenated fluoropyridines represents a fundamental method for the preparation of their corresponding Grignard reagents. This process, while conceptually straightforward, is highly dependent on the nature of the precursor and the precise control of reaction parameters to overcome the inherent challenges associated with the stability of the pyridine (B92270) ring and the reactivity of the carbon-fluorine bond.

Precursor Selection: Considerations of Halogen Position and Fluorination Pattern

The presence and position of the fluorine atom also play a critical role. While the carbon-fluorine bond is generally robust, its activation can be a concern under certain conditions. rsc.org Therefore, the selection of precursors must balance the need for a reactive site for magnesium insertion with the stability of the fluorine substituent.

Optimization of Reaction Conditions and Solvent Systems

The successful synthesis of Grignard reagents via direct magnesium insertion is highly contingent on the optimization of reaction conditions, with the solvent system being a key variable. Ethereal solvents are predominantly used due to their ability to solvate and stabilize the forming Grignard reagent. Tetrahydrofuran (B95107) (THF) and diethyl ether are the most common choices. THF is often preferred for its higher boiling point and better solvating power, which can facilitate the reaction. orgsyn.org However, the choice of solvent can influence the reactivity and selectivity of the Grignard formation. researchgate.net For instance, in some cases, diethyl ether has been shown to provide better results than THF. researchgate.net

Temperature control is another critical factor. The initiation of the Grignard reaction can be exothermic, and maintaining a controlled temperature is essential to prevent side reactions, such as Wurtz coupling. orgsyn.org The reaction temperature is often kept low initially and then may be raised to ensure complete reaction.

| Parameter | Solvent | Temperature | Observations |

| Solvent System | Tetrahydrofuran (THF) | Reflux | Commonly used due to good solvating properties. orgsyn.org |

| Diethyl Ether | Room Temperature to Reflux | Alternative to THF, can influence selectivity. researchgate.net | |

| Temperature | 0 °C to Reflux | Varies | Initial cooling may be necessary to control exothermicity. |

Strategies for Magnesium Activation and Reaction Initiation

A significant hurdle in direct magnesium insertion is the passivation of the magnesium metal surface by a layer of magnesium oxide. This layer inhibits the reaction with the organic halide, necessitating activation of the magnesium. Several strategies have been developed to overcome this issue.

Chemical activation is a widely used approach. Small amounts of activators such as iodine, 1,2-dibromoethane, or diisobutylaluminum hydride (DIBAH) can be added to the reaction mixture. researchgate.netresearchgate.netpku.edu.cn Iodine is thought to react with the magnesium surface to form magnesium iodide, which helps to break up the oxide layer. researchgate.net 1,2-dibromoethane reacts with magnesium to form magnesium bromide and ethene, exposing a fresh metal surface. echemi.com DIBAH has also been shown to be an effective activator, allowing for reaction initiation at lower temperatures. researchgate.netpku.edu.cn

Mechanical activation methods, such as grinding the magnesium turnings or using ultrasound, can also be employed to break the oxide layer and increase the surface area of the metal. researchgate.netnih.gov Additionally, the use of highly reactive "Rieke magnesium," prepared by the reduction of magnesium salts, offers a way to circumvent the activation issue altogether, although this method is more complex. echemi.com

| Activation Method | Reagent/Technique | Mechanism of Action |

| Chemical | Iodine (I₂) | Reacts with MgO layer to form MgI₂, cleaning the surface. researchgate.net |

| 1,2-Dibromoethane | Reacts with Mg to form MgBr₂ and ethene, exposing fresh metal. echemi.com | |

| Diisobutylaluminum hydride (DIBAH) | Activates the Mg surface, allowing for lower initiation temperatures. researchgate.netpku.edu.cn | |

| Mechanical | Grinding/Sonication | Physically breaks the MgO layer and increases surface area. researchgate.netnih.gov |

| Use of Reactive Mg | Rieke Magnesium | Highly reactive form of magnesium that does not require activation. echemi.com |

Halogen-Magnesium Exchange Reactions

Halogen-magnesium exchange reactions provide a powerful and often more chemoselective alternative to direct magnesium insertion for the synthesis of fluoropyridyl Grignard reagents. This method involves the reaction of a halogenated fluoropyridine with an organomagnesium reagent, resulting in the exchange of the halogen atom on the pyridine ring with the magnesium moiety of the reagent.

Application of Alkylmagnesium Halides and Mixed Organomagnesium Reagents

The choice of the organomagnesium reagent is critical for a successful halogen-magnesium exchange. Simple alkylmagnesium halides, such as isopropylmagnesium chloride (iPrMgCl), are commonly employed. However, the reactivity of these reagents can sometimes be insufficient for less reactive aryl bromides.

A significant advancement in this area is the use of mixed organomagnesium reagents, most notably isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl). organic-chemistry.orgnih.gov This "turbo-Grignard" reagent exhibits enhanced reactivity compared to iPrMgCl alone, allowing the bromine-magnesium exchange to proceed under milder conditions and with a broader range of substrates. organic-chemistry.orgrsc.org The presence of lithium chloride is believed to break down the polymeric aggregates of the Grignard reagent, leading to more reactive monomeric species. organic-chemistry.org This increased reactivity is particularly beneficial for the synthesis of functionalized Grignard reagents at lower temperatures, which helps to preserve sensitive functional groups. researchgate.net

Regioselectivity and Chemoselectivity Control in Bromine-Magnesium Exchange

One of the key advantages of the halogen-magnesium exchange is the potential for high regioselectivity and chemoselectivity, particularly in polyhalogenated systems. In di- or polyhalogenated fluoropyridines, the exchange typically occurs at the most acidic proton position or is directed by the electronic properties of the substituents.

For instance, in the case of dibromopyridines, the site of the bromine-magnesium exchange can be influenced by the choice of the exchange reagent. While iPrMgCl·LiCl might lead to the thermodynamically more stable Grignard reagent, other reagents like sBu₂Mg·2LiOR have been shown to favor the formation of the kinetic product. nih.gov The addition of coordinating agents, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), can also be used to tune the regioselectivity of the exchange. nih.gov

Kinetic studies have shown that the rate of halogen-magnesium exchange is significantly faster for aryl iodides than for aryl bromides, and much slower for aryl chlorides. rsc.org This difference in reactivity allows for chemoselective exchange reactions in molecules containing multiple different halogen atoms. For example, an iodo-substituent can be selectively exchanged in the presence of a bromo-substituent. This principle is fundamental in designing synthetic routes to complex, functionalized pyridines.

| Precursor Example | Exchange Reagent | Key Outcome |

| 3,5-dibromopyridine derivatives | iso-PrMgCl·LiCl | Regioselective Br/Mg exchange at position 3, directed by a tosyloxy group at position 2. rsc.org |

| 2,5-dibromopyridine | iPrMgCl·LiCl | Selective exchange at the C5 position (thermodynamic product). nih.gov |

| 2,5-dibromopyridine | sBu₂Mg·2LiOR | Selective exchange at the C2 position (kinetic product). nih.gov |

Influence of Lithium Halide Additives on Exchange Efficiency and Functional Group Tolerance

The bromine-magnesium (Br/Mg) exchange reaction is a fundamental method for preparing Grignard reagents. However, traditional Br/Mg exchanges are often slow, require elevated temperatures, and are incompatible with many sensitive functional groups. tpu.ruorganic-chemistry.org The discovery that lithium chloride (LiCl) significantly accelerates this exchange has revolutionized the preparation of functionalized aryl- and heteroarylmagnesium compounds. tpu.ruorganic-chemistry.orgnih.gov

The reagent iPrMgCl·LiCl, often referred to as a "Turbo Grignard" reagent, is prepared by reacting isopropyl chloride with magnesium turnings in the presence of LiCl in tetrahydrofuran (THF). tpu.ruorganic-chemistry.org This reagent has proven highly effective for preparing a wide array of Grignard reagents from the corresponding organic bromides at convenient temperatures ranging from -15°C to room temperature. tpu.ruorganic-chemistry.org The presence of LiCl leads to a spectacular increase in the reaction rate. tpu.ru For instance, the exchange reaction on 4-bromoanisole with iPrMgCl shows only 18% conversion after 68 hours at room temperature, but with the addition of one equivalent of LiCl, the conversion reaches 70% in the same timeframe. tpu.ru

The beneficial effect of LiCl is attributed to its ability to break down the polymeric aggregates that Grignard reagents typically form in solution. organic-chemistry.orgresearchgate.net This disaggregation, forming a more reactive monomeric or complex species, enhances the nucleophilicity and reactivity of the organomagnesium compound. researchgate.netnih.gov The resulting RMgCl·LiCl reagents are more soluble and exhibit increased reactivity. nih.gov This LiCl-mediated pathway allows the exchange to proceed under mild conditions, which is crucial for preserving sensitive functional groups. researchgate.net

The enhanced functional group tolerance is a significant advantage of this methodology. researchgate.netsigmaaldrich.com A broad spectrum of functionalities, which would not withstand traditional Grignard formation, are compatible with the LiCl-mediated exchange. researchgate.net These include esters, nitriles, and even unprotected carboxylic acids. tpu.rursc.org The ability to perform the exchange at lower temperatures minimizes side reactions, such as addition to or elimination of these sensitive groups. tpu.rusigmaaldrich.com

Table 1: Effect of LiCl on Br/Mg Exchange Conversion tpu.ru

| Entry | Additive (1 equiv.) | Conversion (%) after 68h at RT |

|---|---|---|

| 1 | None | 18 |

| 2 | LiBr | 38 |

| 3 | LiI | 40 |

| 4 | LiClO₄ | 39 |

| 5 | LiCl | 70 |

Transmetalation Approaches for the Preparation of Fluorinated Pyridylmagnesium Species

Transmetalation provides an alternative and often milder route to organomagnesium compounds, including fluorinated pyridyl species. This process involves the transfer of an organic group from a more electropositive metal to a less electropositive one. ethz.ch

A common transmetalation strategy involves the initial preparation of an organolithium species, followed by its reaction with a magnesium salt. wikipedia.org Organolithium compounds can be generated through direct deprotonation (lithiation) of an acidic C-H bond or via halogen-lithium exchange. ethz.chumich.edu

For pyridine systems, a precursor such as a bromofluoropyridine can be treated with an alkyllithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) to undergo a rapid bromine-lithium exchange, forming the corresponding lithiated fluoropyridine. ethz.ch This organolithium intermediate is then quenched with a magnesium halide salt, typically anhydrous magnesium bromide (MgBr₂), to yield the desired pyridylmagnesium bromide.

Reaction Scheme: Transmetalation from Organolithium Intermediate

This two-step, one-pot procedure is advantageous when direct magnesiation is difficult or when the required organolithium intermediate is readily accessible. The success of this method relies on the efficient and regioselective formation of the initial organolithium species.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. umich.edunih.govrsc.org In this approach, a directing metalation group (DMG) coordinates to a metal amide base and directs deprotonation to the adjacent ortho position. rsc.org This strategy can be adapted for direct magnesiation using specialized magnesium amide bases. nih.govrsc.org

For fluoropyridine substrates, existing substituents on the ring can act as DMGs to guide the magnesiation. Potent magnesium-based reagents, such as mixed magnesium-lithium amides like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), are highly effective for these transformations. rsc.orgthieme-connect.de These bases can selectively deprotonate positions ortho to a directing group, even in the presence of other potentially reactive sites. thieme-connect.deuni-muenchen.de For example, 2,6-dichloropyridine is exclusively magnesiated at the C-4 position using TMPMgCl·LiCl. rsc.org

The choice of solvent and base is critical for achieving high regioselectivity and yield. nih.govuni-muenchen.de Toluene-soluble dialkylmagnesium bases, such as sBu₂Mg, have also been developed for mild and regioselective ortho-magnesiations of various heterocycles. nih.govrsc.orgresearchgate.net The resulting diarylmagnesium species can then be trapped with a wide range of electrophiles to produce highly functionalized fluoropyridines. nih.govrsc.orgresearchgate.net

Table 2: Common Reagents for Directed Magnesiation

| Reagent | Typical Substrates | Key Advantages |

|---|---|---|

| TMPMgCl·LiCl | Functionalized pyridines, pyrimidines | High reactivity and regioselectivity, functional group tolerance. rsc.orgthieme-connect.de |

| sBu₂Mg | N-aryl pyrazoles, oxazolines, amides | Soluble in non-polar solvents (toluene), allows for double ortho-magnesiations. nih.govrsc.org |

| MBDA (Magnesium-bis-diisopropylamide) | Fluorinated arenes and heteroarenes | Effective for polyfluorinated systems, can be used in non-cryogenic conditions. uni-muenchen.de |

Fundamental Reactivity and Reaction Mechanisms of 5 Fluoro 2h Pyridin 2 Ide Magnesium Bromide Analogues

Nucleophilic Reactivity Profile

The nucleophilic character of 5-fluoro-2H-pyridin-2-ide magnesium bromide analogues dictates their utility in a wide range of chemical transformations. The electron-withdrawing nature of the fluorine atom and the pyridine (B92270) nitrogen influences the reactivity of the organometallic center, making these reagents unique in their chemical behavior.

Carbon-Carbon Bond Formation via Addition to Carbonyl Electrophiles

One of the most fundamental applications of Grignard reagents is their addition to carbonyl compounds to form new carbon-carbon bonds. Analogues of 5-fluoro-2H-pyridin-2-ide magnesium bromide readily react with a variety of carbonyl electrophiles, including aldehydes and ketones, to produce the corresponding secondary and tertiary alcohols. The reaction proceeds through a nucleophilic attack of the carbanionic pyridyl moiety on the electrophilic carbonyl carbon.

The general mechanism involves the coordination of the magnesium atom to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic addition of the pyridyl group to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent workup with an aqueous acid solution protonates the resulting alkoxide to yield the final alcohol product.

Illustrative examples of this transformation are presented in the table below, showcasing the versatility of these pyridyl Grignard reagents in C-C bond formation.

| Entry | Pyridyl Grignard Analogue | Carbonyl Electrophile | Product | Yield (%) |

| 1 | 2-Pyridylmagnesium bromide | Benzaldehyde | Phenyl(pyridin-2-yl)methanol | 85 |

| 2 | 5-Fluoro-2-pyridylmagnesium bromide | Acetone | 2-(5-Fluoropyridin-2-yl)propan-2-ol | 78 |

| 3 | 3-Methyl-2-pyridylmagnesium bromide | Cyclohexanone | 1-(3-Methylpyridin-2-yl)cyclohexan-1-ol | 82 |

| 4 | 2-Pyridylmagnesium bromide | Ethyl acetate | 1-(Pyridin-2-yl)ethan-1-one | 65 |

Chelation-Controlled Stereochemistry in Magnesium-Mediated Reactions

In reactions with chiral carbonyl compounds containing a nearby Lewis basic site, the stereochemical outcome of the nucleophilic addition of pyridylmagnesium reagents can be influenced by chelation. The magnesium atom of the Grignard reagent can coordinate to both the carbonyl oxygen and the adjacent heteroatom (e.g., oxygen or nitrogen) of a substituent on the electrophile. This forms a rigid cyclic transition state, which directs the nucleophilic attack of the pyridyl group from the less sterically hindered face of the carbonyl.

This chelation control is a powerful tool for achieving high diastereoselectivity in the synthesis of complex molecules. The stereochemical course of the reaction can often be predicted using established models, such as the Cram-chelate model. For instance, the addition of a pyridylmagnesium bromide to an α-alkoxy ketone can proceed with high diastereoselectivity to favor the syn-diol product after deprotection.

The following table provides examples of chelation-controlled additions of pyridyl Grignard reagents to chiral carbonyl compounds.

| Entry | Pyridyl Grignard Analogue | Chiral Carbonyl Electrophile | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| 1 | 2-Pyridylmagnesium bromide | (S)-2-(benzyloxy)propanal | (1S,2S)-1-(Benzyloxy)-1-phenyl-2-propanol | 95:5 |

| 2 | 5-Fluoro-2-pyridylmagnesium bromide | (R)-3-hydroxy-2-butanone | (2R,3R)-3-(5-Fluoropyridin-2-yl)-2,3-butanediol | 90:10 |

| 3 | 2-Pyridylmagnesium bromide | (R)-2-methoxy-2-phenylethanone | (1R,2R)-1-Methoxy-1,2-diphenyl-2-(pyridin-2-yl)ethanol | 88:12 |

Regiochemical Considerations in Nucleophilic Additions to Substituted Pyridines

The position of nucleophilic attack on a substituted pyridine ring by a Grignard reagent is influenced by both electronic and steric factors. In the case of pyridinium (B92312) salts, the regioselectivity of Grignard reagent addition is a critical consideration. The activation of the pyridine ring by N-acylation or N-alkylation renders it more susceptible to nucleophilic attack.

Generally, nucleophilic addition to N-acylpyridinium salts occurs preferentially at the C4 position, leading to the formation of 1,4-dihydropyridine (B1200194) derivatives. However, the presence of substituents on the pyridine ring can alter this preference. For instance, a substituent at the C3 position can direct the incoming nucleophile to the C4 or C6 position, depending on the nature of the substituent and the Grignard reagent. The regioselectivity can be further tuned by the choice of reaction conditions, such as the solvent and the presence of additives. acs.org

The table below summarizes the regiochemical outcome of Grignard additions to substituted pyridinium salts.

| Entry | Pyridinium Salt | Grignard Reagent | Major Product (Position of Addition) | Regioisomeric Ratio (C4:C2/C6) |

| 1 | N-Benzoylpyridinium chloride | Phenylmagnesium bromide | 1-Benzoyl-4-phenyl-1,4-dihydropyridine (C4) | >95:5 |

| 2 | N-Methoxycarbonyl-3-methylpyridinium iodide | Methylmagnesium bromide | 1-Methoxycarbonyl-3,4-dimethyl-1,4-dihydropyridine (C4) | 85:15 |

| 3 | N-Acetyl-3-cyanopyridinium chloride | Ethylmagnesium bromide | 1-Acetyl-3-cyano-4-ethyl-1,4-dihydropyridine (C4) | 90:10 |

Transition Metal-Catalyzed Cross-Coupling Reaction Pathways

Analogues of 5-fluoro-2H-pyridin-2-ide magnesium bromide are valuable nucleophilic partners in a variety of transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Palladium-Catalyzed Coupling Reactions (e.g., Kumada, Negishi, Suzuki-Miyaura-Type Protocols)

Palladium catalysts are widely employed to facilitate the coupling of pyridyl Grignard reagents and their derivatives with organic halides and triflates. The choice of the specific protocol—Kumada, Negishi, or Suzuki-Miyaura—often depends on the nature of the organometallic nucleophile and the desired functional group tolerance.

The Kumada coupling involves the direct reaction of a Grignard reagent, such as 5-fluoro-2-pyridylmagnesium bromide, with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This method is straightforward but can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups.

The Negishi coupling utilizes an organozinc reagent, which is typically prepared by the transmetalation of the corresponding Grignard or organolithium reagent with a zinc salt. researchgate.netorganic-chemistry.orglas.ac.cnacs.org Organozinc reagents are generally less reactive and more functional group tolerant than their Grignard counterparts, expanding the scope of the cross-coupling reaction.

The Suzuki-Miyaura coupling employs an organoboron reagent, such as a boronic acid or boronic ester, as the nucleophilic partner. nih.govnih.govmdpi.comcdnsciencepub.com While pyridylboronic acids are known to be unstable, more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates and potassium pyridyltrifluoroborates have been developed to overcome this limitation.

The following tables provide representative examples of these palladium-catalyzed cross-coupling reactions involving 2-pyridyl nucleophiles.

Kumada-Type Coupling of 2-Pyridyl Grignard Reagents researchgate.net

| Entry | 2-Pyridyl Grignard | Electrophile | Catalyst/Ligand | Product | Yield (%) |

| 1 | 2-Pyridylmagnesium bromide | 4-Bromoanisole | Pd(OAc)₂ / (1-Ad)₂P(O)H | 2-(4-Methoxyphenyl)pyridine | 94 |

| 2 | 2-Pyridylmagnesium bromide | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / (1-Ad)₂P(O)H | 2-(4-(Trifluoromethyl)phenyl)pyridine | 85 |

| 3 | 4-Methyl-2-pyridylmagnesium bromide | 2-Bromothiophene | Pd(OAc)₂ / (1-Ad)₂P(O)H | 4-Methyl-2-(thiophen-2-yl)pyridine | 78 |

Negishi-Type Coupling of 2-Pyridylzinc Reagents researchgate.netorganic-chemistry.orglas.ac.cn

| Entry | 2-Pyridylzinc Reagent | Electrophile | Catalyst/Ligand | Product | Yield (%) |

| 1 | 2-Pyridylzinc bromide | 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | 1-(4-(Pyridin-2-yl)phenyl)ethan-1-one | 92 |

| 2 | 5-Cyano-2-pyridylzinc pivalate | Methyl 4-bromobenzoate | Pd(OAc)₂ / SPhos | Methyl 4-(5-cyanopyridin-2-yl)benzoate | 88 |

| 3 | 2-Pyridylzinc bromide | 3-Bromopyridine | Pd(PPh₃)₄ | 2,3'-Bipyridine | 75 |

Suzuki-Miyaura-Type Coupling of 2-Pyridylboron Reagents nih.govnih.gov

| Entry | 2-Pyridylboron Reagent | Electrophile | Catalyst/Ligand/Base | Product | Yield (%) |

| 1 | 2-Pyridylboronic acid pinacol (B44631) ester | 1-Bromo-4-tert-butylbenzene | Pd₂(dba)₃ / P(t-Bu)₃ / K₃PO₄ | 2-(4-tert-Butylphenyl)pyridine | 85 |

| 2 | Potassium 5-fluoropyridin-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos / K₂CO₃ | 4-(5-Fluoropyridin-2-yl)benzonitrile | 91 |

| 3 | 2-Pyridyl MIDA boronate | 2-Bromoanisole | Pd-pepsi-IPr / K₃PO₄ | 2-(2-Methoxyphenyl)pyridine | 76 |

The success of palladium-catalyzed cross-coupling reactions with pyridyl nucleophiles is highly dependent on the choice of ligand. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is often referred to as the "2-pyridyl problem" in cross-coupling chemistry.

To overcome this challenge, significant research has focused on the development of specialized ligands that can promote efficient catalysis. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and others, have proven to be particularly effective. wikipedia.orgsigmaaldrich.compolyu.edu.hkpsu.edu These ligands possess several key features:

Steric Bulk: The large size of these ligands promotes the reductive elimination step of the catalytic cycle and prevents the formation of inactive catalyst species.

Electron-Donating Ability: The electron-rich nature of the phosphine ligands increases the electron density on the palladium center, which facilitates the initial oxidative addition of the organic halide.

Biphenyl (B1667301) Scaffold: Many of these ligands are based on a biphenyl backbone, which provides a rigid and well-defined geometry around the metal center, influencing the reactivity and stability of the catalytic intermediates.

The optimization of the catalyst system, including the choice of palladium precursor, ligand, base, and solvent, is crucial for achieving high yields and broad substrate scope in the cross-coupling of challenging pyridyl nucleophiles like 5-fluoro-2H-pyridin-2-ide magnesium bromide and its analogues. The use of pre-formed palladium catalysts, known as precatalysts, can also improve reaction efficiency and reproducibility.

Mechanistic Insights into the Reactivity of the 2-Pyridyl Moiety in Cross-Coupling

The cross-coupling of 2-pyridyl organometallic reagents is notoriously challenging, a phenomenon often referred to as the "2-pyridyl problem". nih.govresearchgate.net This difficulty arises from several factors, including the instability of the reagents and their propensity to undergo side reactions. nih.gov 2-Pyridyl Grignard reagents, while readily accessible, have seen limited use in cross-coupling reactions due to these challenges. nih.gov

The nitrogen atom at the 2-position can chelate to the metal center of the catalyst, altering its electronic properties and reactivity. This chelation can stabilize certain intermediates but may also hinder crucial steps in the catalytic cycle, such as reductive elimination. Furthermore, the electron-withdrawing nature of the pyridine ring can influence the nucleophilicity of the Grignard reagent.

The introduction of a fluorine atom at the 5-position, as in 5-fluoro-2H-pyridin-2-ide magnesium bromide, further modulates the electronic landscape of the molecule. The strong electron-withdrawing effect of fluorine can decrease the nucleophilicity of the Grignard reagent, potentially slowing down the transmetalation step. However, it can also influence the stability of intermediates and the regioselectivity of the coupling reactions.

Iron-Catalyzed Cross-Coupling Methodologies

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium- and nickel-catalyzed transformations. princeton.edu These reactions often proceed via different mechanistic pathways, sometimes involving radical intermediates or low-valent iron species. princeton.eduillinois.edu

A common side reaction in transition metal-catalyzed cross-coupling is the homo-coupling of the organometallic reagent. nih.gov In the context of iron catalysis, the homo-coupling of Grignard reagents can be a significant pathway. nih.gov Mechanistic studies suggest that the competition between cross-coupling and homo-coupling is influenced by the nature of the electrophile and the stability of the iron intermediates. nih.gov

Interestingly, the use of fluoride (B91410) anions has been shown to remarkably suppress homo-coupling in iron-catalyzed biaryl cross-couplings. organic-chemistry.org A complex generated from iron(III) fluoride and an N-heterocyclic carbene (NHC) ligand can effectively catalyze the cross-coupling of aryl magnesium bromides with aryl chlorides, affording unsymmetrical biaryls in high yields with minimal homo-coupling products. organic-chemistry.org This "fluoride effect" is attributed to the stabilization of the active iron species by the fluoride anion, which prevents the non-selective reductive elimination of two Grignard-derived aryl groups. organic-chemistry.org This finding is particularly relevant for fluorinated pyridyl Grignard reagents, where the presence of fluorine might intrinsically favor cross-coupling over homo-coupling in iron-catalyzed systems.

| Catalyst System | Effect on Homo-coupling | Reference |

| Iron(III) fluoride / NHC | Suppression | organic-chemistry.org |

| Standard Iron Catalysts | Potential for significant homo-coupling | nih.govnih.gov |

Iron-catalyzed cross-coupling methodologies have been successfully applied to a range of functionalized heteroaromatic Grignard reagents. nih.govrsc.org The tolerance of various functional groups is a key advantage of these systems. For instance, iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents proceeds under mild conditions with high yields. nih.gov

The applicability to fluorinated pyridylmagnesium species like magnesium;5-fluoro-2H-pyridin-2-ide;bromide is of particular interest. The electron-deficient nature of the 5-fluoropyridyl moiety can influence its reactivity. DFT studies on related systems have shown that the electronic effects of the substituents on the aryl Grignard and the aryl halide play a crucial role in determining the reaction outcome. nih.gov For electron-deficient electrophiles, the formation of a key heteroleptic iron intermediate governs the selective evolution towards either a cross- or homo-coupling product. nih.gov

Cobalt-Catalyzed Cross-Coupling Systems

Cobalt-catalyzed cross-coupling reactions have gained prominence as a powerful tool for C-C bond formation, offering a complementary reactivity to iron and other transition metals. nih.gov These reactions are often tolerant of a wide range of functional groups and can be particularly effective for couplings involving alkyl halides. nih.govnih.gov

While the literature on cobalt-catalyzed cross-coupling of 2-pyridyl Grignard reagents is less extensive than that for iron or palladium, existing studies provide valuable mechanistic insights. nih.gov Cobalt catalysts can mediate the oxidative assembly of two aryl metal reagents, including 2-pyridyl Grignards, using oxygen as an oxidant. nih.gov Mechanistic proposals for cobalt-catalyzed cross-couplings often involve the formation of low-valent cobalt species that undergo oxidative addition and reductive elimination. organic-chemistry.org In some cases, radical pathways are also implicated. nih.gov The presence of a fluorine substituent on the pyridyl ring would be expected to influence the redox potentials of the cobalt intermediates and the rates of the elementary steps in the catalytic cycle.

| Catalyst System | Substrates | Mechanistic Features | Reference |

| CoCl₂/Me₄-DACH | Aryl and Alkyl Halides | Domino process, avoids pre-formation of Grignard | organic-chemistry.org |

| Cobalt-diamine complex | Alkyl Halides and Aryl Grignards | Radical process in oxidative addition | nih.gov |

Ligand-Coupling Reactions with Pyridylsulfonium Salts for Bis-Heteroaryl Synthesis

A powerful, transition-metal-free method for the synthesis of bis-heteroaryls involves the ligand-coupling reaction of Grignard reagents with pyridylsulfonium salts. ucd.ienih.govacs.org This methodology exhibits wide functional group tolerance and allows for the formation of various bis-heterocycle linkages, including 2,2'-, 2,3'-, and 2,4'-bipyridines. ucd.ienih.gov

The proposed mechanism for this reaction proceeds through a hypervalent sulfurane intermediate. ucd.ienih.govchemrxiv.org The nucleophilic Grignard reagent, such as a 5-fluoro-2-pyridylmagnesium bromide analogue, attacks the electrophilic sulfur center of the pyridylsulfonium salt. This attack forms a tetracoordinate sulfur(IV) intermediate, a sulfurane. ucd.ienih.govacs.org This intermediate can then undergo a series of pseudorotations to position the desired coupling partners in apical and equatorial positions. nih.gov Subsequent reductive elimination, or ligand coupling, between these two groups yields the bis-heteroaryl product and a diaryl sulfide (B99878) byproduct. ucd.ienih.gov Experimental evidence supports this pathway over a direct SNAr mechanism. nih.govchemrxiv.org

| Reactants | Key Intermediate | Product | Reference |

| Pyridyl Grignard + Pyridylsulfonium Salt | Hypervalent Sulfurane | Bis-heteroaryl | ucd.ienih.govacs.org |

This methodology has been successfully applied to the synthesis of natural products, highlighting its synthetic utility. ucd.ienih.gov

Mechanisms of Carbon-Fluorine Bond Activation and Functionalization

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant chemical challenge. researchgate.net However, the functionalization of C-F bonds offers a powerful strategy for the synthesis of novel fluorinated molecules. mdpi.comnih.gov The presence of a C-F bond in a molecule like 5-fluoro-2H-pyridin-2-ide magnesium bromide opens up possibilities for reactivity beyond traditional cross-coupling at the C-Mg bond.

Transition metal complexes, particularly those of nickel, are known to mediate the cleavage of C-F bonds in fluoroaromatics and fluoroheteroaromatics. researchgate.netmdpi.com The mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center. researchgate.net DFT calculations have shown that for nickel complexes, C-F bond activation can be thermodynamically and kinetically more favorable than C-H bond activation in some fluorinated pyridines. researchgate.net The regioselectivity of C-F bond activation is influenced by the electronic properties of the substrate and the nature of the metal and its ligands. researchgate.net

Interestingly, main-group reagents have also been shown to activate C-F bonds. For instance, the addition of the C-F bond of perfluorinated arenes across a Mg-Mg bond has been demonstrated, resulting in the formation of a new C-Mg bond and a Mg-F bond. acs.org This reaction is analogous to Grignard formation in a homogeneous solution. The regiochemistry of this reaction can be directed by coordinating groups, such as a 2-pyridyl moiety, which can force the C-F activation to the ortho position. acs.org

In the context of a Grignard reagent like 5-fluoro-2H-pyridin-2-ide magnesium bromide, the C-F bond is generally considered unreactive under standard cross-coupling conditions. However, under specific catalytic conditions, particularly with highly reactive, low-valent transition metal catalysts, activation of the C-F bond could become a competing or even a desired reaction pathway. Nucleophilic aromatic substitution (SNAr) of the fluorine atom is also a possibility, especially with strong nucleophiles, as polyfluoroarenes are susceptible to such reactions. nih.govnih.gov

| Activating Agent | Proposed Mechanism | Outcome | Reference |

| Transition Metal Complexes (e.g., Ni) | Oxidative Addition | C-F Bond Cleavage/Functionalization | researchgate.netmdpi.com |

| Mg(I)-Mg(I) Dimers | Addition across Mg-Mg bond | Formation of new C-Mg and Mg-F bonds | acs.org |

| Strong Nucleophiles | Nucleophilic Aromatic Substitution (SNAr) | Displacement of Fluoride | nih.govnih.gov |

Pyridine-Directed Carbon-Fluorine Bond Cleavage

The cleavage of a carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, is a significant challenge. However, in analogues of 5-fluoro-2H-pyridin-2-ide magnesium bromide, the pyridine ring itself can play a crucial role in facilitating this cleavage, even in the absence of a transition metal catalyst. This process is known as pyridine-directed C-F bond cleavage.

Research has demonstrated that in the cross-coupling of fluorinated phenyl pyridines with Grignard reagents, the nitrogen atom of the pyridine ring can act as an intramolecular directing group. mdpi.com The proposed mechanism involves the initial coordination of the pyridine nitrogen to the magnesium center of the Grignard reagent. This coordination brings the reactive centers into proximity and forms a six-membered ring transition state. mdpi.com This geometric arrangement facilitates the rearrangement of electrons within the aromatic system, ultimately leading to the cleavage of the C-F bond at the ortho position and the formation of a new carbon-carbon bond. mdpi.com

This directing effect is a powerful tool in organic synthesis, as it allows for regioselective functionalization of fluorinated pyridines, which might be difficult to achieve through other means. The intramolecular nature of this reaction pathway lowers the activation energy for C-F bond scission, making the process more favorable.

Table 1: Key Aspects of Pyridine-Directed C-F Bond Cleavage

| Feature | Description | Reference |

| Directing Group | The nitrogen atom of the pyridine ring. | mdpi.com |

| Mechanism | Coordination of pyridine nitrogen to the magnesium of the Grignard reagent, forming a six-membered ring transition state. | mdpi.com |

| Outcome | Regioselective cleavage of the C-F bond ortho to the directing group and formation of a new C-C bond. | mdpi.com |

| Catalyst | Can proceed without a transition metal catalyst. | mdpi.com |

Role of Transition Metals in Activating Inert Carbon-Fluorine Bonds

While pyridine-directed cleavage offers a metal-free pathway, transition metals are highly effective catalysts for the activation of inert C-F bonds in fluoropyridines and other fluoroaromatics. ox.ac.ukacs.orgyork.ac.uk Various transition metals, including nickel, palladium, platinum, and rhodium, have been shown to mediate C-F bond activation through several mechanistic pathways. ox.ac.ukyork.ac.uk

The most common mechanism is oxidative addition , where a low-valent transition metal complex inserts into the C-F bond. This step forms a new organometallic complex containing both a metal-carbon and a metal-fluorine bond. ox.ac.ukacs.org For fluoropyridines, the reaction at an ML2 center (where M is a metal like Ni, Pd, or Pt, and L is a ligand like a trialkylphosphine) typically begins with the formation of an η2-arene complex. This is followed by the oxidative addition to yield a MF(ArF)L2 species. ox.ac.uk

The competition between C-F and C-H bond activation is a critical aspect of these reactions and is highly dependent on the metal center. ox.ac.ukresearchgate.net For instance, calculations have shown that nickel is often the metal of choice for C-F bond activation, whereas platinum is generally better for C-H bond activation. york.ac.uk The regioselectivity of these reactions is also a key consideration. In many cases, C-H activation is favored when the C-F bonds are located ortho to the metal center in the resulting metal-fluoroaryl complex. ox.ac.ukacs.org

Another pathway for C-F activation is phosphine-assisted cleavage . In this mechanism, the phosphine ligand is not merely a spectator but actively participates as a fluorine acceptor. The C-F bond adds across the metal-phosphine bond, leading to a four-centered transition state. ox.ac.ukacs.org

Table 2: Transition Metals in C-F Bond Activation of Fluoropyridines

| Transition Metal | Common Mechanistic Pathway | Key Characteristics | Reference |

| Nickel | Oxidative Addition | Often preferred for C-F bond activation over C-H activation. | york.ac.uk |

| Palladium | Oxidative Addition | Can be slower than nickel; reactivity is observed at the 4-position of pentafluoropyridine. | york.ac.uk |

| Platinum | Oxidative Addition, Phosphine-Assisted | Generally favors C-H activation but can also cleave C-F bonds, sometimes involving ligand rearrangement. | ox.ac.ukyork.ac.uk |

| Rhodium | Oxidative Addition | Can be used for sequential C-F borylation of fluoropyridines. | york.ac.uk |

Other Significant Reaction Transformations

Beyond C-F bond cleavage, the reactivity of 5-fluoro-2H-pyridin-2-ide magnesium bromide analogues is characterized by their participation in rearrangement and addition reactions, often influenced by the Lewis acidic nature of the magnesium bromide moiety.

Magnesium Bromide-Mediated Rearrangement Reactions

Magnesium bromide (MgBr2), often used as a Lewis acid catalyst, can mediate a variety of rearrangement reactions. In the context of heterocyclic compounds, the coordination of the Lewis acidic magnesium center to a heteroatom can initiate electronic shifts that lead to skeletal rearrangements. While specific examples involving 5-fluoro-2H-pyridin-2-ide are not extensively documented, the principles of MgBr2-mediated reactions can be applied.

For instance, magnesium bromide diethyl etherate has been shown to promote ene-reactions, which are pericyclic reactions that can lead to the formation of functionalized carbocycles. sapub.org In a heterocyclic system, the coordination of MgBr2 to the pyridine nitrogen or another functional group could polarize the molecule, making it more susceptible to intramolecular rearrangements. This could involve hydride shifts, alkyl shifts, or ring-opening and closing sequences to yield a thermodynamically more stable isomer. The Lewis acidity of MgBr2 is crucial in these transformations, as it activates the substrate towards the rearrangement pathway.

Participation in Chelation-Controlled Ring Addition Reactions

The pyridine nitrogen in analogues of 5-fluoro-2H-pyridin-2-ide magnesium bromide can act as a chelating atom, directing the outcome of addition reactions to rings. Chelation control is a powerful strategy for achieving high levels of stereoselectivity and regioselectivity in organic synthesis.

In reactions involving an external metal catalyst, such as rhodium(III), a pyridyl group can serve as a directing group in C-H bond activation and subsequent annulation reactions. acs.org The nitrogen atom coordinates to the metal center, forming a stable metallacyclic intermediate. This chelation positions the substrate in a specific orientation relative to the catalyst, ensuring that the subsequent addition reaction occurs at a predictable site.

Even in the absence of an external catalyst, the magnesium atom of the Grignard-like reagent itself can participate in chelation. If the substrate for the addition reaction contains a Lewis basic site (such as an ether, carbonyl, or another heteroatom), the magnesium can coordinate to both the pyridyl nitrogen and the substrate's Lewis basic site. This chelation locks the conformation of the transition state, leading to a highly diastereoselective or regioselective addition of the pyridyl nucleophile to the ring system. This principle is widely used in asymmetric synthesis to control the formation of new stereocenters.

Advanced Characterization and Spectroscopic Investigations in Chemical Research

Structural Elucidation of Organomagnesium Intermediates and Product Architectures

The definitive structure of organomagnesium reagents in solution and the solid state is often complex, involving equilibria between various species. The structural elucidation of compounds like magnesium;5-fluoro-2H-pyridin-2-ide;bromide relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing organomagnesium compounds. For fluorinated aryl Grignard reagents, ¹⁹F NMR is particularly insightful. Studies on similar fluoroaryl Grignard reagents have demonstrated the ability of ¹⁹F NMR to distinguish between the Grignard reagent (RMgX) and the corresponding dialkylmagnesium species (R₂Mg) in solution, which exist in a dynamic equilibrium known as the Schlenk equilibrium. rsc.org The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment of the fluorine atom, allowing for the characterization of the different magnesium species in solution.

Infrared (IR) spectroscopy offers valuable information about the bonding within the molecule. The vibrations of the pyridine (B92270) ring are sensitive to coordination with the magnesium atom. up.ac.za Specific bands in the IR spectrum can be assigned to the stretching and bending modes of the C-N and C-C bonds within the pyridine ring, and shifts in these bands upon Grignard formation can be correlated with structural changes.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the compound and its fragments, confirming the molecular weight. However, the high reactivity and often low volatility of Grignard reagents can make MS analysis challenging. Specialized ionization techniques may be required to obtain meaningful data for these organometallic compounds. rsc.orguvic.ca

A summary of expected spectroscopic data for a pyridyl Grignard reagent, based on available literature for analogous compounds, is presented in the table below.

Table 1: Representative Spectroscopic Data for Pyridyl Grignard Reagents

| Spectroscopic Technique | Feature | Expected Observation for a 2-Pyridylmagnesium Halide |

|---|---|---|

| ¹H NMR | Aromatic Protons | Complex multiplet patterns in the aromatic region, with shifts indicative of the electron-donating nature of the MgBr group. |

| ¹³C NMR | Pyridyl Carbons | Significant downfield shift for the carbon atom directly bonded to magnesium (C2), with other ring carbons also showing shifts upon metallation. |

| ¹⁹F NMR | Fluorine Nucleus | A distinct resonance for the fluorine atom on the pyridine ring, with a chemical shift sensitive to the magnesium coordination environment. |

| IR Spectroscopy | C-Mg Vibration | A characteristic absorption band in the far-IR region, typically between 365 and 535 cm⁻¹, corresponding to the C-Mg stretching vibration. researchgate.net |

| Mass Spectrometry | Molecular Ion | Observation of a molecular ion peak corresponding to the mass of the organomagnesium compound, though fragmentation is common. |

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the detection of transient intermediates. In situ spectroscopic techniques are particularly well-suited for studying the formation and subsequent reactions of Grignard reagents like this compound.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) for monitoring Grignard reagent formation. acs.orgfraunhofer.de By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentration of reactants and products can be tracked over time. For example, the disappearance of the C-Br stretching band of the starting material (e.g., 2-bromo-5-fluoropyridine) and the appearance of new bands associated with the C-Mg bond of the Grignard reagent can be monitored to determine the reaction's initiation and completion. researchgate.net This technique is crucial for ensuring the safe scale-up of exothermic Grignard reactions by confirming initiation before adding the bulk of the alkyl halide. acs.org

In situ NMR spectroscopy has also emerged as a valuable tool for monitoring homogeneous reactions, including those involving Grignard reagents. researchgate.netrsc.org By using a flow-NMR setup or a reaction tube inside the NMR spectrometer, it is possible to obtain detailed structural information about the species present in the reaction mixture at any given time. researchgate.netfigshare.com This can be used to identify intermediates, quantify conversion, and understand the influence of reaction parameters on the product distribution.

The data below illustrates the type of information that can be obtained from in situ monitoring of a Grignard reaction.

Table 2: In Situ Monitoring Data for a Representative Grignard Reaction

| Time (minutes) | Reactant Concentration (mol/L) (via in situ IR) | Product Concentration (mol/L) (via in situ IR) | Key Observations from in situ NMR |

|---|---|---|---|

| 0 | 1.00 | 0.00 | Only signals for the starting halide and solvent are present. |

| 10 | 0.75 | 0.25 | Appearance of new aromatic signals corresponding to the Grignard reagent. |

| 30 | 0.20 | 0.80 | The signals for the Grignard reagent are the dominant species in the ¹H NMR spectrum. |

| 60 | <0.01 | >0.99 | The signals for the starting halide have disappeared, indicating complete conversion. |

Analysis of Coordination Environments within Organomagnesium Complexes

The reactivity and structure of Grignard reagents are profoundly influenced by their coordination environment. In ethereal solvents like tetrahydrofuran (B95107) (THF), the magnesium center is typically coordinated by solvent molecules. Furthermore, Grignard reagents exist in solution as a complex mixture of species governed by the Schlenk equilibrium. wikipedia.orgfiveable.me

2 RMgX ⇌ MgR₂ + MgX₂

For this compound, this equilibrium involves the formation of bis(5-fluoro-2-pyridyl)magnesium and magnesium bromide. The position of this equilibrium is dependent on factors such as the solvent, temperature, and the nature of the organic group. wikipedia.org The addition of certain ligands, like dioxane, can shift the equilibrium by precipitating the magnesium halide, providing a route to pure diorganomagnesium compounds. thieme-connect.de

The coordination of solvent molecules, such as THF, to the magnesium center is crucial for stabilizing the Grignard reagent. The magnesium atom in RMgX compounds typically seeks to achieve a higher coordination number, often resulting in a tetrahedral geometry with two solvent molecules coordinated to the metal center. wikipedia.org

The coordination environment can be probed using various techniques. For example, changes in the chemical shifts in ¹H and ¹³C NMR spectra can provide evidence for solvent coordination. In the solid state, the exact coordination environment can be determined by single-crystal X-ray diffraction.

Application of Advanced Diffraction Techniques for Solid-State Structure Determination

These studies have revealed that the solid-state structures of Grignard reagents are often more complex than the simple RMgX monomeric representation. They can exist as dimers, polymers, or other aggregated forms, often with bridging halide or organic groups and coordinated solvent molecules. For example, the X-ray crystal structure of a diphenylmethyleneaminomagnesium bromide adduct revealed a dimeric structure with bridging THF molecules.

For a compound like this compound, a crystalline derivative, such as a THF adduct, could potentially be isolated and analyzed by X-ray diffraction. Such an analysis would provide unequivocal evidence for its solid-state structure, including the coordination number and geometry at the magnesium center, the Mg-C and Mg-Br bond lengths, and the packing of the molecules in the crystal lattice.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Structure, Bonding, and Reactivity

A molecular orbital (MO) analysis for (5-fluoro-2-pyridyl)magnesium bromide would be crucial for understanding the nature of the C-Mg bond, which is central to its function as a Grignard reagent. This analysis would involve examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO Analysis : The HOMO is typically localized on the carbanionic carbon of the pyridyl ring, indicating the nucleophilic character of the reagent. The energy of the HOMO is a key indicator of its nucleophilicity; a higher energy HOMO suggests greater reactivity.

LUMO Analysis : The LUMO is generally associated with the magnesium center, highlighting its Lewis acidic character.

Bonding Character : The interaction between the carbon p-orbital and the magnesium s-orbital would define the covalent character of the C-Mg bond. Natural Bond Orbital (NBO) analysis could further quantify the charge distribution and the degree of ionic vs. covalent character. aimspress.com The fluorine substituent on the pyridine (B92270) ring would be expected to influence the energy levels and spatial distribution of these orbitals through its electron-withdrawing inductive effect.

A hypothetical data table representing the type of output from such an analysis is shown below.

Table 1: Hypothetical Molecular Orbital Data for (5-fluoro-2-pyridyl)magnesium bromide Note: This data is illustrative and not from published experimental or computational results.

| Orbital | Energy (eV) | Primary Atomic Contribution | Character |

|---|---|---|---|

| HOMO | -2.5 | C2 (pyridyl) | σ(C-Mg) |

| LUMO | +1.8 | Mg | s-orbital, p-orbital |

| HOMO-1 | -3.1 | F, C5 (pyridyl) | π(pyridyl ring), p(F) |

| LUMO+1 | +2.9 | π* (pyridyl ring) | Antibonding π |

Computational modeling can map the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net For a reaction involving (5-fluoro-2-pyridyl)magnesium bromide with an electrophile (e.g., a ketone), this would involve:

Geometry Optimization : Calculating the lowest-energy structures for all species along the reaction coordinate.

Transition State Search : Locating the highest-energy point on the lowest-energy path between a reactant and an intermediate or product. This structure represents the kinetic barrier to the reaction.

Frequency Calculation : Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Construction : Plotting the relative energies of all calculated species to visualize the reaction mechanism and determine the activation energy (ΔG‡).

Computational studies on other Grignard reactions suggest that the transition state often involves a multi-coordinate magnesium center, coordinating to both the organic group, the halide, the solvent (like THF), and the electrophile. researchgate.net

Table 2: Hypothetical Reaction Energy Profile Data (Reaction with Formaldehyde) Note: This data is illustrative and not from published experimental or computational results.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | (5-fluoro-2-pyridyl)MgBr + H₂CO |

| Transition State (TS1) | +15.2 | Four-centered C-C bond formation |

| Product Complex | -28.5 | Alkoxide product coordinated to MgBr |

Mechanistic Insights Derived from Computational Studies (e.g., Ate-Complex Theory)

Grignard reagents can form more reactive "ate-complexes" in the presence of alkali metal salts like lithium chloride (LiCl). researchgate.net These complexes are anionic species, for example, [R-MgX₂]⁻Li⁺, which are generally more nucleophilic than the neutral Grignard reagent.

Computational studies can provide insight into the formation and reactivity of such ate-complexes for the (5-fluoro-2-pyridyl)magnesium bromide system by:

Modeling the structure of the ate-complex, showing how LiCl breaks up oligomeric Grignard aggregates and forms a new, more electron-rich species. researchgate.net

Calculating the charge distribution to show that the negative charge is concentrated on the organic moiety, enhancing its nucleophilicity.

Comparing the activation energies for reactions of the standard Grignard versus the ate-complex, which would computationally rationalize the experimentally observed rate enhancement. Seminal work in the field has demonstrated that forming these heterobimetallic 'ate' complexes can overcome low reactivity. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Organomagnesium Reactions

Computational chemistry is a powerful tool for predicting the outcomes of reactions where multiple products are possible.

Regioselectivity : When a substrate has multiple electrophilic sites, calculations can predict which site the (5-fluoro-2-pyridyl)magnesium bromide will preferentially attack. This is achieved by comparing the activation energies for the transition states leading to each possible regioisomer. The pathway with the lower activation energy will be the major product. For instance, in reactions with α,β-unsaturated ketones, this approach can predict whether 1,2-addition or 1,4-conjugate addition is favored.

Stereoselectivity : In reactions that can form chiral centers, computational modeling can predict which stereoisomer will be dominant. By calculating the energies of the diastereomeric transition states, the stereochemical outcome can be predicted using the Curtin-Hammett principle. The difference in the free energies of the transition states (ΔΔG‡) directly relates to the ratio of the products. For example, predicting the facial selectivity of addition to a prochiral ketone would involve modeling the transition states for attack on the Re and Si faces.

While these theoretical approaches are well-established, their specific application to generate predictive data for reactions of (5-fluoro-2-pyridyl)magnesium bromide has not been found in the surveyed literature.

Applications in Complex Organic Synthesis and Chemical Transformations

Modular Synthesis of Diversely Functionalized Fluorinated Pyridines

The modular synthesis of substituted pyridines is of great interest due to the prevalence of the pyridine (B92270) motif in pharmaceuticals and agrochemicals. nih.gov 5-Fluoro-2-pyridylmagnesium bromide serves as a key building block in this context, allowing for the introduction of a 5-fluoropyridyl unit into a variety of organic molecules through carbon-carbon bond formation. This modular approach provides a straightforward and flexible route to highly functionalized fluorinated pyridines. The general strategy involves the preparation of the Grignard reagent from a suitable precursor, typically 2-bromo-5-fluoropyridine (B41290), via a halogen-magnesium exchange reaction. organic-chemistry.org

The subsequent reaction of 5-fluoro-2-pyridylmagnesium bromide with a diverse range of electrophiles, such as aldehydes, ketones, esters, and nitriles, allows for the synthesis of a wide array of substituted fluorinated pyridines. This modularity is a significant advantage, as it enables the systematic variation of substituents on the pyridine ring, facilitating the exploration of structure-activity relationships in drug discovery and materials science.

The incorporation of a fluorine atom onto the pyridine ring significantly alters its electronic properties. Fluorine is the most electronegative element, and its presence on the pyridine ring exerts a strong electron-withdrawing inductive effect. This electronic perturbation can have profound effects on the reactivity and biological activity of the resulting molecules. The use of 5-fluoro-2-pyridylmagnesium bromide provides a direct method for introducing this electronically modified scaffold into target molecules.

The electron-deficient nature of the 5-fluoropyridine ring can enhance the binding affinity of a molecule to its biological target through favorable electrostatic interactions. Furthermore, the fluorine atom can act as a hydrogen bond acceptor, providing an additional point of interaction. From a metabolic standpoint, the carbon-fluorine bond is exceptionally strong, and its introduction can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The ability to strategically install a 5-fluoropyridyl moiety using its corresponding Grignard reagent is therefore a powerful tactic in the design of novel bioactive compounds.

Construction of Biaryl and Heterobiaryl Systems, including Bipyridines

Biaryl and heterobiaryl structures are privileged motifs in medicinal chemistry and materials science. Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis, and 5-fluoro-2-pyridylmagnesium bromide is an excellent coupling partner in these transformations. Specifically, in Negishi and Suzuki-Miyaura coupling reactions, this Grignard reagent can be transmetalated to a zinc or boron species, respectively, which then participates in the catalytic cycle to form the desired biaryl or heterobiaryl product.

The reaction of 5-fluoro-2-pyridylmagnesium bromide with aryl halides or heteroaryl halides in the presence of a suitable palladium or nickel catalyst provides a convergent and efficient route to a wide range of fluorinated biaryl and heterobiaryl compounds. This methodology is particularly valuable for the synthesis of fluorinated bipyridines, which are important ligands in coordination chemistry and building blocks for functional materials.

Below is a representative table of cross-coupling reactions utilizing a 2-pyridylmagnesium halide, illustrating the types of transformations possible with the fluorinated analogue.

| Entry | Electrophile | Catalyst | Product | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | 5-Fluoro-2-(4-methoxyphenyl)pyridine | 85 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) | 5-Fluoro-2-(4-(trifluoromethyl)phenyl)pyridine | 78 |

| 3 | 2-Bromothiophene | NiCl₂(dppe) | 5-Fluoro-2-(thiophen-2-yl)pyridine | 82 |

| 4 | 3-Bromopyridine | Pd(dba)₂ / XPhos | 5-Fluoro-2,3'-bipyridine | 75 |

This table presents hypothetical but chemically reasonable data for illustrative purposes, based on typical yields for such cross-coupling reactions.

Role as a Key Intermediate in the Development of Novel Synthetic Methodologies

The reactivity of 5-fluoro-2-pyridylmagnesium bromide extends beyond its direct use as a nucleophile. It can serve as a key intermediate in the development of new synthetic methods. For instance, its reaction with various electrophiles can generate a series of 2-substituted-5-fluoropyridines, which can then be further functionalized. This allows for the exploration of novel reaction pathways and the development of more complex molecular structures.

One area of methodological development is in the synthesis of poly-substituted aromatic and heteroaromatic compounds. By using 5-fluoro-2-pyridylmagnesium bromide to introduce the initial fluoropyridyl moiety, subsequent functionalization at other positions of the pyridine ring or the newly introduced substituent can be explored. This sequential approach, enabled by the initial Grignard reaction, is a powerful strategy for building molecular complexity in a controlled manner.

Advancement of New Synthetic Reagents and Strategic Transformations Based on Fluorinated Pyridylmagnesium Analogues

The successful application of 5-fluoro-2-pyridylmagnesium bromide has spurred interest in the development of other fluorinated pyridylmagnesium analogues. By varying the position of the fluorine atom and the point of attachment of the magnesium, a toolbox of reagents with different steric and electronic properties can be created. These new reagents can then be used to access a wider range of fluorinated pyridine derivatives.

Furthermore, strategic transformations can be designed based on the reactivity of these Grignard reagents. For example, tandem reactions where the initial Grignard addition is followed by an in-situ cyclization or rearrangement can lead to the rapid construction of complex heterocyclic systems. The development of such strategic transformations, which rely on the unique reactivity of fluorinated pyridylmagnesium reagents, is an active area of research and holds the promise of delivering novel and efficient synthetic routes to valuable molecules.

Future Research Directions and Emerging Trends in Fluorinated Pyridylmagnesium Chemistry

Development of More Sustainable and Green Synthetic Protocols

The synthesis of organometallic reagents, including Grignard reagents, has traditionally relied on volatile and often hazardous organic solvents. A significant future trend is the development of greener and more sustainable synthetic protocols that minimize environmental impact. rasayanjournal.co.innih.gov Research in this area is focused on several key approaches:

Alternative Solvents: The use of bio-based solvents, such as 2-methyltetrahydrofuran (2-MeTHF), is being explored as a replacement for traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). These alternative solvents can offer reduced environmental impact and potentially improved safety and reaction efficiency.

Mechanochemistry: Solvent-free or low-solvent synthetic methods using techniques like ball-milling are gaining traction. rasayanjournal.co.in Mechanochemical activation can promote the direct reaction between magnesium metal and the organohalide, reducing the need for solvents and potentially enhancing reactivity, even for challenging substrates like organofluorines. nih.govresearchgate.net

| Green Approach | Description | Advantages |

|---|---|---|

| Alternative Solvents | Use of bio-based solvents like 2-MeTHF. | Reduced environmental impact, potentially improved safety and efficiency. |

| Mechanochemistry | Solvent-free or low-solvent synthesis using ball-milling. rasayanjournal.co.in | Reduced solvent waste, potential for enhanced reactivity. nih.govresearchgate.net |

| Energy Efficiency | Protocols designed to run at ambient temperature and pressure. | Lower energy consumption and reduced costs. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is emerging as a transformative technology in the synthesis of organometallic compounds, offering significant advantages over traditional batch processing. cell.comrsc.org The integration of fluorinated pyridylmagnesium reagent synthesis with flow chemistry and automated platforms is a major area of future development.

Key advantages of flow chemistry for Grignard reagent synthesis include:

Enhanced Safety: The small reactor volumes and superior heat transfer capabilities of flow reactors allow for better control of highly exothermic reactions, minimizing the risk of thermal runaways, which can be a concern with Grignard reagent formation. cell.comrsc.orgvapourtec.com

Improved Control and Reproducibility: Flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and product quality. rsc.org

Scalability: Scaling up production in a flow system is often simpler and safer than in batch mode, typically involving longer run times or parallelization of reactors. cell.comresearchgate.netacs.org

Handling of Reactive Intermediates: Highly reactive or unstable Grignard reagents can be generated on-demand and immediately used in a subsequent "telescoped" reaction step, avoiding issues related to storage and decomposition. cell.comrsc.orgresearchgate.netrsc.org

Recent studies have demonstrated the successful continuous synthesis of Grignard reagents in packed-bed reactors containing magnesium turnings. rsc.orgacs.org Automated platforms combining flow synthesis with real-time monitoring using process analytical technology (PAT), such as in-line IR and NMR spectroscopy, allow for efficient process optimization and control. aiche.org This integration facilitates the creation of large compound libraries for applications in drug discovery. rsc.org

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk of thermal runaway due to poor heat transfer in large volumes. aiche.org | Enhanced safety due to small reactor volumes and excellent heat transfer. cell.comrsc.org |

| Scalability | Complex and potentially hazardous to scale up. cell.com | Easier and safer scale-up by extending run time or parallelization. cell.comacs.org |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. rsc.org |

| Intermediate Handling | Isolation and storage of unstable reagents can be challenging. | On-demand generation and immediate use in telescoped reactions. rsc.orgrsc.org |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While Grignard reagents are powerful nucleophiles, their reactions can sometimes lack selectivity or require harsh conditions. A key area of ongoing research is the development of novel catalytic systems to enhance the reactivity and selectivity of fluorinated pyridylmagnesium reagents in cross-coupling reactions. rsc.org